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Compound of Interest

Compound Name: 2-Bromopropionic acid

CAS No.: 10327-08-9

Cat. No.: B075929

Get Quote

Executive Summary: The Halogen Effect
In the synthesis of chiral intermediates, herbicides (e.g., Dalapon), and non-steroidal anti-

inflammatory drugs (NSAIDs), 2-halopropionic acids serve as critical three-carbon chiral

building blocks. Their reactivity is governed by the interplay between the alpha-carbonyl

electron-withdrawing effect and the carbon-halogen bond strength.[1]

This guide provides a technical comparison of 2-Fluoro-, 2-Chloro-, 2-Bromo-, and 2-

Iodopropionic acids, focusing on their nucleophilic substitution (

) kinetics, hydrolysis rates, and strategic selection in drug development.
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Mechanistic Foundations
The reactivity of 2-halopropionic acids is dominated by the

-halo effect.[1] The adjacent carbonyl group increases the acidity of the

-proton and enhances the electrophilicity of the

-carbon.[1] However, the specific halogen dictates the pathway:

Substitution: The primary pathway for converting haloacids to amino acids (e.g., Alanine) or
thioethers. Reactivity follows the leaving group ability: I > Br > Cl >> F.[1]

Elimination (E2): A competing side reaction, particularly with strong bases, leading to acrylic

acid derivatives.

Neighboring Group Participation (NGP): Under basic hydrolysis conditions (low

concentration

), the carboxylate anion can displace the halogen to form an
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-lactone intermediate, leading to retention of configuration (double inversion). High
concentration

favors direct

(inversion).

Visualization: Mechanism with Walden Inversion
The following diagram illustrates the stereochemical inversion observed when converting (S)-2-
bromopropionic acid to (R)-Alanine equivalents.

(S)-2-Bromopropionic Acid
(Leaving Group: Br)

Transition State
[Nu...C...Br]‡

(Trigonal Bipyramidal)

Activation

(R)-Substitution Product
(Inverted Configuration)

Br- Departure

Nucleophile (Nu:)
(e.g., NH3, OH-)

Backside Attack

Click to download full resolution via product page

Caption: Idealized

pathway showing the concerted backside attack and stereochemical inversion (Walden
Inversion) typical of 2-halopropionic acids.

Detailed Reactivity Analysis
A. 2-Chloropropionic Acid: The Industrial Workhorse[1]

Reactivity: Significantly slower in

reactions compared to the bromo-analog due to the stronger C-Cl bond.[1]

Activation: Often requires elevated temperatures (70–100°C) or high pressure for

ammonolysis.
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Use Case: Preferred for multi-kilogram/ton scale synthesis of herbicides (e.g., Mecoprop)

where raw material cost outweighs longer reaction times.

Optimization: Reactivity can be boosted via the Finkelstein reaction (adding catalytic NaI) to

generate the transient, highly reactive iodo-species in situ.[1]

B. 2-Bromopropionic Acid: The Laboratory Standard[1]
Reactivity: The "Goldilocks" reagent—reactive enough to proceed at mild temperatures (RT

to 50°C) but stable enough for easy handling.[1]

Selectivity: Offers a better balance between substitution (

) and elimination (E2) than the iodo-analog.[1]

Use Case: Standard starting material for synthesizing optically active alanine via

ammonolysis.

Storage: Hygroscopic and can darken over time due to slow HBr release; store dry and cool.

[1]

C. 2-Fluoropropionic Acid: The Metabolic Shield[1]
Reactivity: The C-F bond is extremely strong (~116 kcal/mol), making it inert to standard

displacement.[1] It does not function as a leaving group donor.

Use Case: Used to introduce a fluorine atom to block metabolic degradation (e.g., blocking

oxidation at the

-position) or as a bioisostere for a hydroxyl group.

Safety Warning: Structurally similar to fluoroacetic acid (a Krebs cycle inhibitor). While less

toxic, it should be handled with extreme caution as a potential metabolic poison.

Experimental Protocols
Protocol 1: Synthesis of Alanine (Comparative)
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This protocol contrasts the conditions required for Chloro- vs. Bromo- precursors,

demonstrating the reactivity gap.[1]

Objective: Conversion of 2-halopropionic acid to DL-Alanine via ammonolysis.

Parameter
Method A: Using 2-

Chloropropionic Acid

Method B: Using 2-

Bromopropionic Acid

Reagent Ratio
Acid : Ammonia (1 : 60 molar

ratio)

Acid : Ammonia (1 : 50 molar

ratio)

Temperature
100°C (Autoclave/Pressure

Vessel)

25°C - 40°C (Ambient

Pressure)

Time 4 - 6 Hours 24 - 48 Hours (or 4h at 50°C)

Catalyst
Often requires Ammonium

Carbonate/Urotropine
None required

Yield ~65-75% ~75-85%

Step-by-Step (Method B - Bromo Route):

Preparation: Dissolve 0.1 mol of 2-bromopropionic acid in 100 mL of water. Neutralize

carefully with ammonium carbonate to form the ammonium salt.

Ammonolysis: Add 200 mL of concentrated aqueous ammonia (28%).

Incubation: Seal the flask and allow to stand at room temperature for 4 days (kinetic control)

or heat to 50°C for 4 hours.

Workup: Concentrate the solution under vacuum to remove excess ammonia.

Crystallization: Add ethanol to the concentrated residue to precipitate DL-Alanine. Filter and

wash with cold ethanol.

Protocol 2: Finkelstein Activation (In Situ Iodination)
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Use this workflow to accelerate the reaction of 2-chloropropionic esters when the bromo-analog

is unavailable or too expensive.[1]

Setup: In a dry flask, dissolve 1.0 eq of Methyl 2-chloropropionate in acetone (solvent must

be dry).

Activation: Add 0.1 - 0.5 eq of Sodium Iodide (NaI).

Note: NaI is soluble in acetone, but NaCl is not.[2][3] The precipitation of NaCl drives the

equilibrium.[1][2][3]

Reaction: Add the nucleophile (e.g., amine or thiol).[4]

Mechanism: The

displaces

to form the transient 2-iodopropionate (highly reactive), which is immediately attacked by the
nucleophile, regenerating

.[1]

Decision Matrix for Synthesis
Use the following logic flow to select the appropriate halogen for your synthetic route.
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Select 2-Halopropionic Acid

Is the target product
fluorinated?

Use 2-Fluoropropionic Acid
(Building Block, not Leaving Group)

Yes

Is the reaction scale
>100 kg?

No

Use 2-Chloropropionic Acid
(Cost efficiency, requires heat/pressure)

Yes

Is the substrate sensitive
to heat (>50°C)?

No

Use 2-Bromopropionic Acid
(Standard reactivity, mild conditions)

Yes

Use 2-Chloropropionic Acid
+ NaI (Finkelstein Condition)

No (Optimization needed)

Click to download full resolution via product page

Caption: Logic tree for selecting the optimal 2-halopropionic acid based on product structure,

scale, and thermal stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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